三氟甲硫氨酸

描述

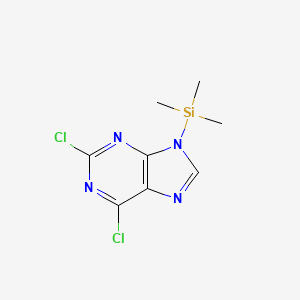

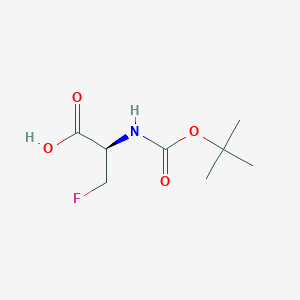

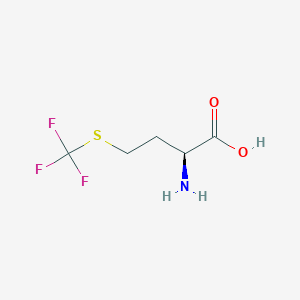

Trifluoromethionine is an L-alpha-amino acid, a derivative of methionine, with the S-methyl group trifluoro-substituted . It is an organofluorine compound and a non-proteinogenic L-alpha-amino acid .

Synthesis Analysis

Trifluoromethionine (TFM) and L-S-(trifluoromethyl)cysteine (TfmCys) are synthesized by radical trifluoromethylation . TfmCys is inserted into the peptide sequence by liquid- or solid-phase peptide synthesis (SPPS) . A late trifluoromethylation strategy with Togni’s reagent on disulfide-bridged peptides is efficient for the incorporation of TFM or TfmCys at both N-terminal and internal positions .

Molecular Structure Analysis

Trifluoromethionine belongs to the class of organic compounds known as L-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom .

Chemical Reactions Analysis

The cyanogen bromide (CNBr)/formic acid cleavage reactions of wild-type and trifluoromethionine (TFM)-containing recombinant lambda lysozyme were studied utilizing ESI and MALDI mass spectrometry . Detailed analysis of the mass spectra of reverse-phase HPLC-purified cleavage fragments produced from treatment of the wild-type and labeled proteins with CNBr indicated cleavage solely of methionyl peptide bonds with no observation of cleavage at TFM .

Physical And Chemical Properties Analysis

Trifluoromethionine has a molecular weight of 203.19 g/mol .

科学研究应用

有机合成增强

与三氟甲硫氨酸密切相关的磺酸,在有机合成中已广泛应用。其用途包括亲电芳香取代反应、碳-碳和碳-杂原子键的形成、异构化以及碳和杂环结构的合成。该化合物的强质子化能力和低亲核性使其能够从有机分子中生成阳离子物质,这些物质可以通过光谱检测和分析(Kazakova & Vasilyev, 2017)。

环境化学和归宿

环境化学研究重点关注三氟拉林等化合物,其具有三氟甲硫氨酸共有的三氟甲基。研究详细阐述了其在土壤中的降解、迁移和持久性,以及其在水和空气中的环境浓度。这些见解对于理解此类化学物质的长期环境影响至关重要(Grover et al., 1997)。

先进材料和润滑

高性能材料的开发受益于三氟甲基的研究。例如,对 PEEK、PTFE 和 ATSP 等聚合物的研究突出了氟化基团对摩擦学性能的影响,表明在需要减少摩擦和增加润滑的苛刻条件下有潜在的应用(Nunez et al., 2019)。

相行为和应用潜力

具有三氟甲基的离子液体,包括三氟甲磺酸阴离子等衍生物,已证明对极性和非极性化合物具有显着的溶解度优势。这对它们用作溶剂从水溶液中分离目标分子或从原始基质中萃取具有影响,为更环保的溶剂提供了一条途径(Visak et al., 2014)。

环境持久性和毒理学

已对含有三氟甲基的杀鱼剂(如 TFM)的环境归宿和影响进行了综述,指出了它们对生态系统的短暂影响和非持久性,从而最大程度地降低了长期毒理风险。此类研究对于评估在特定地理区域使用这些化合物时的环境安全性至关重要(Hubert, 2003)。

作用机制

Target of Action

Trifluoromethionine primarily targets two enzymes: Methionine–tRNA ligase and Methionine aminopeptidase . These enzymes are found in organisms like Escherichia coli . Methionine–tRNA ligase is involved in protein synthesis, while Methionine aminopeptidase plays a role in the maturation of proteins .

Mode of Action

Trifluoromethionine is a fluorinated methionine analogue . Its mode of action is unique to microaerophilic/anaerobic microorganisms that possess Methionine γ-lyase (MGL) . The compound interacts with its targets, leading to changes in their function .

Biochemical Pathways

It’s known that the compound undergoes β, γ-elimination forming trifluoro-methanethiol (cf3sh) that is converted to carbonothionic difluoride which subsequently interacts with primary amino groups of the enzymes’ lysine moieties, causing cellular toxicities .

Result of Action

The molecular and cellular effects of Trifluoromethionine’s action are complex. In Entamoeba histolytica, for example, resistance to Trifluoromethionine was observed when there was a complete lack of Methionine γ-lyase (MGL) activity. This was accompanied by increased cell adhesion and decreased cytolysis .

Action Environment

The environment can influence the action, efficacy, and stability of Trifluoromethionine. For instance, in vitro studies have shown that exposure of trophozoites to low levels of Trifluoromethionine, followed by a gradual stepwise increase in drug concentration, leads to the selection of a Trifluoromethionine-resistant strain .

安全和危害

未来方向

生化分析

Biochemical Properties

Trifluoromethionine interacts with various enzymes and proteins. For instance, it interacts with Methionine–tRNA ligase and Methionine aminopeptidase in Escherichia coli . Difluoromethionine (DFM) and trifluoromethionine (TFM) are stable analogs of methionine and were synthesized to study the effect of fluorination on the electronic properties of the sulfur atom in this amino acid .

Cellular Effects

Trifluoromethionine has shown to be highly toxic in vitro to the anaerobic protozoan parasite Trichomonas vaginalis, to anaerobic bacteria containing methionine γ-lyase, and to Escherichia coli expressing the trichomonad gene . It also has exceptional activity against the parasite growing in vivo .

Molecular Mechanism

The mechanism of action of trifluoromethionine involves its interaction with Methionine–tRNA ligase and Methionine aminopeptidase in Escherichia coli . Inside the cell, trifluoromethionine is catabolized by methionine γ-lyase .

Metabolic Pathways

Trifluoromethionine is involved in metabolic pathways that interact with enzymes such as Methionine–tRNA ligase and Methionine aminopeptidase

属性

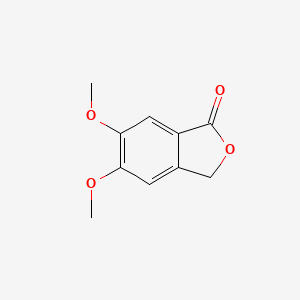

IUPAC Name |

(2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2S/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJLTSVBCXYTQK-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(F)(F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC(F)(F)F)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962362 | |

| Record name | Trifluoromethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-52-3, 4220-05-7 | |

| Record name | S-(Trifluoromethyl)-L-homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004220057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUOROMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH3U5JK2DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does trifluoromethionine exert its effect on target organisms?

A1: Trifluoromethionine acts as a prodrug, meaning it requires enzymatic conversion to exert its effect. Organisms expressing the enzyme methionine γ-lyase (MGL) metabolize TFM, generating toxic products like carbonothioic difluoride. [] This disrupts cellular processes and leads to cell death. [, ]

Q2: Can you elaborate on the role of methionine γ-lyase in trifluoromethionine's mechanism of action?

A2: Methionine γ-lyase (MGL) is an enzyme found in certain bacteria, plants, and protozoa but is absent in mammals. This makes MGL an attractive drug target. [, ] TFM acts as a substrate for MGL. The enzyme converts TFM into toxic metabolites, leading to the death of the organism. [, , ]

Q3: What is the molecular formula and weight of trifluoromethionine?

A3: The molecular formula of trifluoromethionine is C5H8F3NO2S, and its molecular weight is 203.19 g/mol.

Q4: Is there spectroscopic data available that confirms the structure of trifluoromethionine and its incorporation into proteins?

A5: Yes, 19F NMR spectroscopy has been instrumental in confirming the structure of TFM and its successful incorporation into proteins. [, ] Researchers observed distinct 19F NMR signals corresponding to TFM within the protein structure, demonstrating its presence and providing insights into its environment within the protein.

Q5: Has trifluoromethionine been used in any catalytic applications?

A6: While TFM itself is not known to possess catalytic properties, its incorporation into enzymes like lambda lysozyme did not hinder the enzyme's function. [] This suggests potential for using TFM as a probe in enzymatic studies without disrupting normal activity.

Q6: Have there been any computational studies on trifluoromethionine?

A7: Yes, ab initio molecular orbital calculations were used to analyze the similarities and differences between methionine and TFM. [] These studies provided insights into the impact of the trifluoromethyl group on the molecule's electronic structure and properties.

Q7: How does modifying the structure of trifluoromethionine affect its activity?

A8: Research on L-difluoromethionine (DFM), a related analog, showed differences in toxicity compared to TFM against Escherichia coli expressing TvMGL1 and Trichomonas vaginalis. [] This highlights how even minor structural modifications can influence the biological activity and toxicity of these compounds.

Q8: What is the in vitro efficacy of trifluoromethionine against Entamoeba histolytica?

A9: Trifluoromethionine exhibited potent amebicidal activity against Entamoeba histolytica trophozoites in culture, with an IC50 of 18 μM. [] This indicates its potential as a treatment for amebiasis.

Q9: Has the efficacy of trifluoromethionine been evaluated in animal models?

A10: Yes, TFM showed remarkable activity against Trichomonas vaginalis in an in vivo model. [] A single dose of TFM prevented lesion formation in five out of six mice challenged with the parasite, demonstrating its potential for in vivo efficacy.

Q10: What are the known resistance mechanisms to trifluoromethionine?

A11: In Entamoeba histolytica, downregulation of methionine γ-lyase (EhMGL) is a key mechanism of resistance. [, ] This downregulation reduces the conversion of TFM into its toxic metabolites, allowing the parasite to survive.

Q11: Is there evidence of cross-resistance between trifluoromethionine and other anti-amoebic drugs?

A12: Studies showed that Entamoeba histolytica with acquired resistance to TFM remained susceptible to other anti-amoebic drugs like chloroquine, metronidazole, paromomycin, and tinidazole. [] This suggests that TFM targets a distinct pathway and may be effective against metronidazole-resistant strains.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。